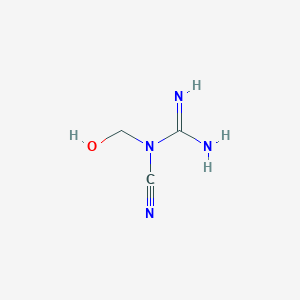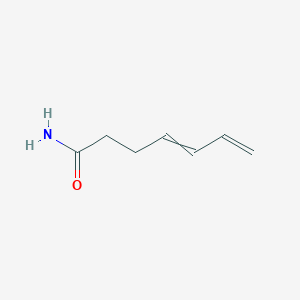
Hepta-4,6-dienamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hepta-4,6-dienamide is a conjugated diene compound that has garnered significant interest in the field of organic chemistry due to its unique structural properties and potential applications. Conjugated dienes, such as this compound, are characterized by alternating double bonds which confer unique reactivity and stability. This compound is particularly notable for its presence in various biologically active molecules and its potential use in the synthesis of functional materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hepta-4,6-dienamide can be synthesized through a variety of methods. One notable synthetic route involves the reaction of ketene dithioacetal with aromatic ketone compounds in the presence of a base such as sodium hydroxide in dimethyl sulfoxide (DMSO). This one-pot synthesis method is highly stereoselective and yields multi-substituted 2,4-dienamides .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This typically involves optimizing reaction conditions to maximize yield and purity, utilizing continuous flow reactors, and ensuring the availability of high-purity starting materials.
Análisis De Reacciones Químicas
Types of Reactions: Hepta-4,6-dienamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, yielding saturated amides.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the diene framework.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxides and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens, acids, and bases are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated amides.
Aplicaciones Científicas De Investigación
Hepta-4,6-dienamide has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and functional materials.
Medicine: this compound derivatives are explored for their potential therapeutic effects.
Mecanismo De Acción
The mechanism by which Hepta-4,6-dienamide exerts its effects involves its interaction with molecular targets through its conjugated diene system. This system allows for electron delocalization, which can facilitate interactions with enzymes, receptors, and other biomolecules. The specific pathways and molecular targets depend on the context of its application, such as its role in biological systems or material science.
Comparación Con Compuestos Similares
Pellitorine: Found in Piper nigrum, known for its antibacterial and anticancer activities.
Piperovatine: Found in Piper piscatorum, exhibits anti-inflammatory properties.
Trichostatin A: Derived from Streptomyces hygroscopicus, known for its antifungal activities.
Uniqueness: Hepta-4,6-dienamide stands out due to its specific conjugated diene structure, which imparts unique reactivity and stability. This makes it particularly valuable in the synthesis of complex molecules and functional materials, distinguishing it from other similar compounds.
Propiedades
Número CAS |
71779-52-7 |
|---|---|
Fórmula molecular |
C7H11NO |
Peso molecular |
125.17 g/mol |
Nombre IUPAC |
hepta-4,6-dienamide |
InChI |
InChI=1S/C7H11NO/c1-2-3-4-5-6-7(8)9/h2-4H,1,5-6H2,(H2,8,9) |
Clave InChI |
IFGZNAWXDVKEID-UHFFFAOYSA-N |
SMILES canónico |
C=CC=CCCC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)

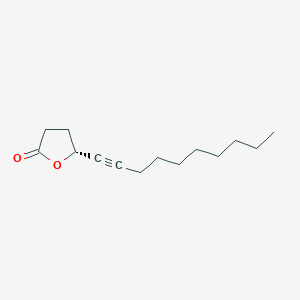
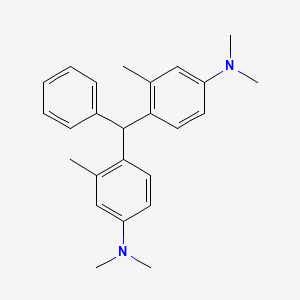
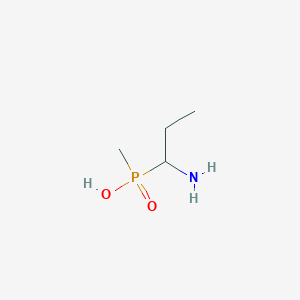
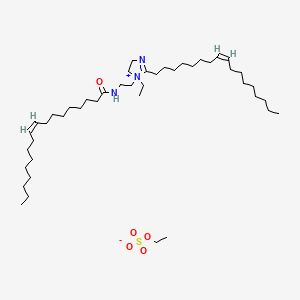
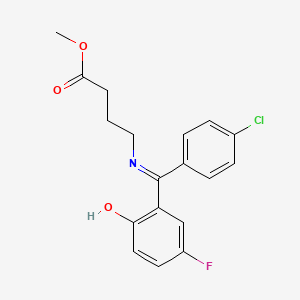
![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-(2-hydroxypropoxy)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B14471050.png)
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
![3-(6,7-Dihydro-2H,5H-[1,3]dioxolo[4,5-f]indol-5-yl)cyclopent-2-en-1-one](/img/structure/B14471066.png)
